N,N-Bis(dimethylsilyl)acetamide N,N-Bis(dimethylsilyl)acetamide
Brand Name: Vulcanchem
CAS No.: 21305-90-8
VCID: VC3890748
InChI: InChI=1S/C6H15NOSi2/c1-6(8)7(9(2)3)10(4)5/h1-5H3
SMILES: CC(=O)N([SiH](C)C)[SiH](C)C
Molecular Formula: C6H15NOSi2
Molecular Weight: 173.36 g/mol

N,N-Bis(dimethylsilyl)acetamide

CAS No.: 21305-90-8

Cat. No.: VC3890748

Molecular Formula: C6H15NOSi2

Molecular Weight: 173.36 g/mol

* For research use only. Not for human or veterinary use.

N,N-Bis(dimethylsilyl)acetamide - 21305-90-8

Specification

CAS No. 21305-90-8
Molecular Formula C6H15NOSi2
Molecular Weight 173.36 g/mol
IUPAC Name N,N-bis(dimethylsilyl)acetamide
Standard InChI InChI=1S/C6H15NOSi2/c1-6(8)7(9(2)3)10(4)5/h1-5H3
Standard InChI Key MZNAHEFQHHMICT-UHFFFAOYSA-N
SMILES CC(=O)N([SiH](C)C)[SiH](C)C
Canonical SMILES CC(=O)N([Si](C)C)[Si](C)C

Introduction

Chemical Structure and Fundamental Properties

N,N-Bis(dimethylsilyl)acetamide features a central acetamide group where both nitrogen-bound hydrogen atoms are replaced by dimethylsilyl (-Si(CH₃)₂H) moieties. This structural configuration enhances its reactivity toward hydroxyl, amine, and carboxyl groups, enabling efficient silylation under mild conditions. Key physical properties include:

PropertyValue
Molecular FormulaC₆H₁₅NOSi₂
Molecular Weight173.36 g/mol
Boiling PointNot reported (analog: 71–73°C)
Density~0.83 g/mL (estimated)
SolubilityPolar aprotic solvents

The compound’s reactivity with moisture necessitates anhydrous handling, as hydrolysis regenerates acetamide and dimethylsilanol .

Synthesis and Industrial Production

Reaction Mechanism

The synthesis of N,N-bis(dimethylsilyl)acetamide typically involves the reaction of acetamide with dimethylchlorosilane in the presence of a base such as triethylamine (TEA). The base neutralizes hydrochloric acid (HCl) generated during silylation, driving the reaction to completion:

CH₃C(O)NH₂ + 2 (CH₃)₂HSiCl + 2 Et₃N → CH₃C(O)N[Si(CH₃)₂H]₂ + 2 Et₃NHCl\text{CH₃C(O)NH₂ + 2 (CH₃)₂HSiCl + 2 Et₃N → CH₃C(O)N[Si(CH₃)₂H]₂ + 2 Et₃NHCl}

This pathway mirrors methods used for N,O-bis(trimethylsilyl)acetamide, albeit with adjusted stoichiometry to accommodate dimethylsilyl groups .

Optimized Industrial Protocol

A patented two-component catalyst system enhances yield and purity :

  • Reagents: Acetamide, dimethylchlorosilane, triethylamine, dimethylaniline (0.1–0.5 wt%), imidazole (0.08–0.6 wt%).

  • Conditions:

    • Acetamide:TEA ratio = 1:3.6–3.94 (w/w).

    • Dimethylchlorosilane:Acetamide ratio = 3.77–4.03:1 (w/w).

    • Temperature: 25–40°C under reduced pressure (0.05–0.1 MPa).

  • Outcome: Purity 99.5–99.6%, yield 91.3–93.7%.

This method minimizes side reactions and facilitates large-scale production through continuous HCl removal via vacuum distillation .

Functional Group Reactivity and Applications

Silylation of Hydroxyl and Amine Groups

N,N-Bis(dimethylsilyl)acetamide reacts with alcohols and amines to form stable dimethylsilyl ethers and amines, respectively. For example:

R-OH + CH₃C(O)N[Si(CH₃)₂H]₂ → R-OSi(CH₃)₂H + CH₃C(O)NH₂\text{R-OH + CH₃C(O)N[Si(CH₃)₂H]₂ → R-OSi(CH₃)₂H + CH₃C(O)NH₂}

This reaction is pivotal in protecting sensitive functional groups during multi-step syntheses, such as peptide couplings or carbohydrate modifications .

Role in Analytical Chemistry

Derivatization with N,N-bis(dimethylsilyl)acetamide improves the volatility of polar compounds for gas chromatography (GC). For instance, phenolic acids and carboxylic acids form volatile dimethylsilyl derivatives, enabling precise quantification in complex matrices .

Comparative Analysis with Trimethylsilyl Analogues

While N,N-bis(dimethylsilyl)acetamide offers distinct steric and electronic properties due to its smaller silyl groups, its trimethylsilyl counterpart (BSA) remains more widely studied. Key differences include:

ParameterN,N-Bis(dimethylsilyl)acetamideN,O-Bis(trimethylsilyl)acetamide
Silyl Group SizeSmaller (dimethyl)Larger (trimethyl)
Reaction RateFaster (reduced steric hindrance)Slower
Thermal StabilityLowerHigher
ApplicationsSpecialty synthesesBroad industrial use

Despite these differences, both compounds share utility in protecting hydroxyl and amine groups in acid- or base-sensitive reactions .

Emerging Research and Biological Implications

Recent studies highlight novel applications beyond traditional silylation:

  • Antimicrobial Materials: Polymers functionalized with dimethylsilyl groups exhibit inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting potential in medical device coatings.

  • Catalysis: The compound’s byproduct, acetamide, can act as a weak base in palladium-catalyzed allylic alkylations, enhancing enantioselectivity in chiral synthesis.

Challenges and Future Directions

Current limitations include moisture sensitivity and limited commercial availability. Future research should explore:

  • Stabilized formulations for aqueous-phase reactions.

  • Hybrid catalysts combining dimethylsilyl groups with transition metals for tandem reactions.

  • Ecological impact assessments of industrial byproducts like dimethylsilanol.

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